molecular formula C8H16ClNO B1512492 [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No.: B1512492
M. Wt: 177.67 g/mol
InChI Key: JBSSFLCCAAVUFA-ICDZOTBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R,3S,4S)-3-amino-2-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the reaction of a bicyclic precursor with an amine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester

Uniqueness

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m1./s1

InChI Key

JBSSFLCCAAVUFA-ICDZOTBQSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)CO.Cl

Canonical SMILES

C1CC2CC1C(C2N)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.